molecular formula C16H10N4O2 B2925614 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081142-94-0

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2925614
CAS No.: 1081142-94-0
M. Wt: 290.282
InChI Key: AINKXPUSJCFRQV-UHFFFAOYSA-N
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Description

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline and pyridine rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate can then be coupled with a quinoline derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites, inhibiting enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature pyridine, oxadiazole, or quinoline rings. Examples include:

Uniqueness

What sets 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one apart is the specific combination of these three heterocyclic rings in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-14-11-5-1-2-6-13(11)18-9-12(14)16-19-15(20-22-16)10-4-3-7-17-8-10/h1-9H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINKXPUSJCFRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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